molecular formula C6H7NO2 B1277790 2,5-Dimethyloxazole-4-carbaldehyde CAS No. 92901-88-7

2,5-Dimethyloxazole-4-carbaldehyde

Cat. No. B1277790
CAS RN: 92901-88-7
M. Wt: 125.13 g/mol
InChI Key: MLYKOGIEABSYKL-UHFFFAOYSA-N
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Description

The compound of interest, 2,5-Dimethyloxazole-4-carbaldehyde, is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The presence of the aldehyde functional group at the 4-position and methyl groups at the 2 and 5 positions on the oxazole ring can influence the chemical reactivity and physical properties of the molecule. While the provided papers do not directly discuss 2,5-Dimethyloxazole-4-carbaldehyde, they do provide insights into the synthesis, structure, and reactivity of related heterocyclic carbaldehydes, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of heterocyclic carbaldehydes can be achieved through various methods. For instance, a direct cross-coupling of quinoxalines with methanol has been reported to produce 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be further converted into carbaldehydes under acidic conditions . Similarly, a novel synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, involves multiple steps starting from dimethyl malonate and n-valeronitrile, with a key step including the reaction with POCl3/DMF followed by hydrolysis . These methods highlight the potential for multistep synthetic routes to access various heterocyclic carbaldehydes, which could be adapted for the synthesis of 2,5-Dimethyloxazole-4-carbaldehyde.

Molecular Structure Analysis

The molecular structure of heterocyclic carbaldehydes can be quite complex, as seen in the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . Although this structure is specific to a metal-coordinated compound, it underscores the potential for diverse and intricate molecular geometries in heterocyclic carbaldehydes. The structure of 2,5-Dimethyloxazole-4-carbaldehyde would likely be less complex but could exhibit interesting conformational properties due to the substituents on the oxazole ring.

Chemical Reactions Analysis

Heterocyclic carbaldehydes can participate in a variety of chemical reactions. For example, N-unsubstituted 1,2,4-triazole-3-carbaldehydes have been shown to dimerize in the solid state to form carbonyl-free hemiaminals, while existing predominantly in the carbonyl form in solution . This behavior suggests that 2,5-Dimethyloxazole-4-carbaldehyde could also exhibit interesting reactivity, potentially forming dimers or participating in condensation reactions due to the presence of the aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbaldehydes can be influenced by their molecular structure. For instance, the hydration of aryl-1,2,4-oxadiazolecarbaldehydes affects their stability and is reflected in their spectroscopic data . This indicates that the physical properties such as solubility, melting point, and boiling point of 2,5-Dimethyloxazole-4-carbaldehyde could be significantly affected by its hydration state and the presence of substituents on the oxazole ring. Additionally, the reactivity of the aldehyde group would be a key factor in its chemical properties, affecting its potential for forming derivatives and participating in various organic reactions.

Scientific Research Applications

  • Organic Synthesis : This compound can be used in various organic synthesis processes. The specific methods and procedures would depend on the particular synthesis process being carried out.

  • Medicinal Chemistry : In the field of medicinal chemistry, 2,5-Dimethyloxazole-4-carbaldehyde could potentially be used in the synthesis of new drugs. The exact methods and outcomes would depend on the specific drug being synthesized.

  • Material Science : This compound could also have applications in material science. For instance, it could be used in the synthesis of new materials with unique properties.

  • Synthesis of Imidazoles : One specific application mentioned in a research paper is in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

  • Pharmacokinetics : This compound has high GI absorption and is BBB permeant . It’s not a P-gp substrate and doesn’t inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its skin permeation is -6.4 cm/s . These properties suggest that it could have potential applications in drug delivery systems .

  • Synthesis of Functional Molecules : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . 2,5-Dimethyloxazole-4-carbaldehyde could potentially be used in the synthesis of these functional molecules .

properties

IUPAC Name

2,5-dimethyl-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-6(3-8)7-5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYKOGIEABSYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428717
Record name 2,5-Dimethyloxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyloxazole-4-carbaldehyde

CAS RN

92901-88-7
Record name 2,5-Dimethyloxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-1,3-oxazole-4-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Parrinello - 1987 - elibrary.ru
Furan-3-carbaldehyde N, N-dimethylhydrazone reacted with N-ethyl-maleimide to afford a mixture of two products corresponding to exo 7-oxabicyclo 2.2. 1-2-heptene (a 1: 1-…
Number of citations: 0 elibrary.ru

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